2-Chloro-3-(piperazin-1-yl)phenol
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Overview
Description
2-Chloro-3-(piperazin-1-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(piperazin-1-yl)phenol typically involves the reaction of 2-chlorophenol with piperazine under specific conditions. One common method includes:
Starting Materials: 2-chlorophenol and piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-Chloro-3-(piperazin-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenol group may also contribute to its biological activity by forming hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-(3-Methoxyphenyl)piperazin-1-yl derivatives: Investigated for their antiviral properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5 derivatives: Studied for their enzyme inhibitory activities.
Uniqueness
2-Chloro-3-(piperazin-1-yl)phenol is unique due to the presence of both a chlorine atom and a piperazine ring on the phenol structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13ClN2O |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-3-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13ClN2O/c11-10-8(2-1-3-9(10)14)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2 |
InChI Key |
GHXZXENZJRVEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)O)Cl |
Origin of Product |
United States |
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